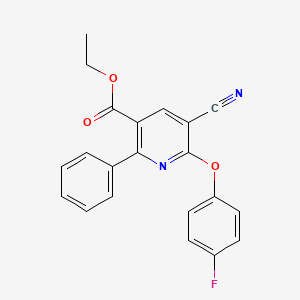

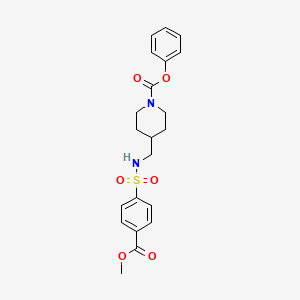

![molecular formula C20H14F3N3O2 B2845605 Ethyl 8-cyano-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate CAS No. 955284-42-1](/img/structure/B2845605.png)

Ethyl 8-cyano-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

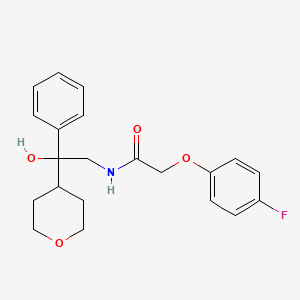

“Ethyl 8-cyano-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate” is a complex organic compound. It contains a trifluoromethyl group, an aniline group, and a quinoline group . The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. Aniline is an organic compound with the formula C6H5NH2. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, 4-Cyano-3-(trifluoromethyl)aniline, also known as 4-amino-2-(trifluoromethyl)benzonitrile, is a cyanated and trifluoromethylated derivative of aniline. It is the starting material in one of the chemical syntheses of the nonsteroidal antiandrogen bicalutamide . Another related compound, Ethyl 4-hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylate, has been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile .Molecular Structure Analysis

The molecular structure of such compounds is typically complex due to the presence of multiple functional groups. For instance, the compound 4-Cyano-3-(trifluoromethyl)aniline has a molecular formula of C8H5F3N2 and a molar mass of 186.137 g·mol −1 . The compound Ethyl 4-hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylate has a linear formula of C13H10F3NO3 .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. For instance, the compound 4-Cyano-3-(trifluoromethyl)aniline is used as a starting material in the synthesis of the nonsteroidal antiandrogen bicalutamide . Another related compound, Ethyl 3-((3,5-bis(trifluoromethyl)phenyl)amino)-2-cyano-4,4,4-trifluorobut-2-enoate, has been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their specific chemical structure. For instance, the compound 4-Cyano-3-(trifluoromethyl)aniline has a molecular formula of C8H5F3N2 and a molar mass of 186.137 g·mol −1 . The compound Ethyl 4-hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylate has a linear formula of C13H10F3NO3 .Applications De Recherche Scientifique

- Mechanism : The unique properties of the trifluoromethyl group contribute to their biological activity .

- Example : Ethyl-2-cyanoacetate reacts with ETQ to form 4-hydroxy-2-(trifluoromethyl)quinolinecarboxylate .

- Mechanism : 3,5-bis(trifluoromethyl)benzonitrile serves as a starting material, leading to the formation of selinexor .

Agrochemicals and Crop Protection

Pharmaceuticals

Veterinary Products

Intermediate Synthesis

Selinexor Production

Photoredox Catalysis

Mécanisme D'action

The mechanism of action of such compounds can vary depending on their specific chemical structure and the biological systems they interact with. For instance, 4-Cyano-3-(trifluoromethyl)aniline is used as a starting material in the synthesis of the nonsteroidal antiandrogen bicalutamide . Bicalutamide is a medication that directly blocks the action of male sex hormones and is used in the treatment of prostate cancer.

Orientations Futures

The future directions for research and development involving such compounds are likely to be influenced by their potential applications in various fields such as medicine, agriculture, and materials science. For instance, trifluoromethylated heterocycles have gained attention due to their physical and pharmaceutical properties and their usage in industry, medicine, and agriculture . It is expected that many novel applications of these compounds will be discovered in the future .

Propriétés

IUPAC Name |

ethyl 8-cyano-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O2/c1-2-28-19(27)16-11-25-17-12(10-24)5-3-8-15(17)18(16)26-14-7-4-6-13(9-14)20(21,22)23/h3-9,11H,2H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJQMLDDNNVXBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845530.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2845533.png)

![Lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2845536.png)